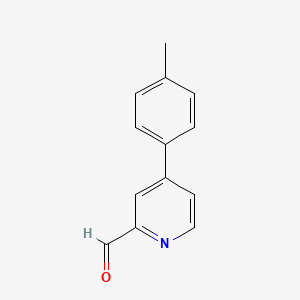

4-(4-Methylphenyl)pyridine-2-carbaldehyde

Description

Properties

IUPAC Name |

4-(4-methylphenyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-2-4-11(5-3-10)12-6-7-14-13(8-12)9-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTALFZGYDQCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254103 | |

| Record name | 2-Pyridinecarboxaldehyde, 4-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287218-05-6 | |

| Record name | 2-Pyridinecarboxaldehyde, 4-(4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1287218-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxaldehyde, 4-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-Methylphenyl)pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route to 4-(4-methylphenyl)pyridine-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis commences with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core 4-arylpyridine scaffold, followed by a selective oxidation of the 2-methyl group to the corresponding carbaldehyde. This guide offers a detailed examination of the underlying reaction mechanisms, step-by-step experimental protocols, and critical analysis of reaction parameters to ensure successful and reproducible synthesis.

Introduction

Substituted pyridines are a cornerstone of modern drug discovery, with the pyridine motif present in a significant number of approved pharmaceuticals. The 4-arylpyridine-2-carbaldehyde scaffold, in particular, serves as a versatile intermediate for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The aldehyde functionality provides a reactive handle for various chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the introduction of diverse functional groups and the construction of elaborate molecular architectures. 4-(4-Methylphenyl)pyridine-2-carbaldehyde, with its specific substitution pattern, is a key precursor for targeted libraries of compounds in drug development programs.

This guide details a reliable synthetic strategy that is both high-yielding and amenable to scale-up, making it suitable for both academic research and industrial applications.

Synthetic Strategy Overview

The synthesis of 4-(4-Methylphenyl)pyridine-2-carbaldehyde is most effectively achieved through a two-step sequence, as illustrated below. This approach decouples the formation of the carbon-carbon bond that establishes the biaryl system from the sensitive oxidation of the methyl group.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle initiates with the oxidative addition of the 4-halo-2-methylpyridine to the active Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the activated boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond in the product and regenerates the Pd(0) catalyst.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Equiv. |

| 4-Chloro-2-methylpyridine | C₆H₆ClN | 127.57 | 10.0 | 1.0 |

| 4-Methylphenylboronic acid | C₇H₉BO₂ | 135.96 | 12.0 | 1.2 |

| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.2 | 0.02 |

| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 0.4 | 0.04 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 20.0 | 2.0 |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 40 mL | - |

| Water (degassed) | H₂O | 18.02 | 10 mL | - |

Procedure

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-chloro-2-methylpyridine (1.28 g, 10.0 mmol), 4-methylphenylboronic acid (1.63 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

-

Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate (45 mg, 0.2 mmol) and triphenylphosphine (105 mg, 0.4 mmol) in 5 mL of anhydrous 1,4-dioxane. Add this catalyst solution to the reaction flask.

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane (35 mL) and degassed water (10 mL) to the reaction mixture.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(4-methylphenyl)-2-methylpyridine as a white to off-white solid.

Expected Yield: 75-85%

Characterization Data for 4-(4-Methylphenyl)-2-methylpyridine:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.55 (d, J = 5.2 Hz, 1H), 7.50 (d, J = 8.0 Hz, 2H), 7.28 (d, J = 8.0 Hz, 2H), 7.15 (s, 1H), 7.05 (d, J = 5.2 Hz, 1H), 2.55 (s, 3H), 2.40 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 159.0, 149.5, 149.0, 138.5, 135.0, 129.8, 127.0, 121.5, 118.5, 24.5, 21.2.

-

MS (ESI): m/z 184.1 [M+H]⁺.

Step 2: Oxidation of 4-(4-Methylphenyl)-2-methylpyridine to 4-(4-Methylphenyl)pyridine-2-carbaldehyde

The second step involves the selective oxidation of the methyl group at the 2-position of the pyridine ring to a carbaldehyde. Selenium dioxide (SeO₂) is a well-established and effective reagent for this transformation, often referred to as the Riley oxidation. [1][2]

Causality of Experimental Choices

Selenium dioxide is particularly effective for the oxidation of activated methyl groups, such as those adjacent to an aromatic ring or a carbonyl group. [3]The methyl group at the 2-position of the pyridine ring is sufficiently activated for this oxidation. The reaction is typically carried out in a high-boiling solvent like 1,4-dioxane or toluene to allow for the necessary reaction temperature. [4]The stoichiometry of selenium dioxide is crucial; using a slight excess ensures complete conversion of the starting material.

Reaction Mechanism: The Riley Oxidation

The mechanism of the Riley oxidation is believed to proceed through an initial ene reaction between the methyl group and selenium dioxide, followed by a-[4][5]sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde.

Caption: Simplified mechanism of the Riley oxidation of a methylarene.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Equiv. |

| 4-(4-Methylphenyl)-2-methylpyridine | C₁₃H₁₃N | 183.25 | 5.0 | 1.0 |

| Selenium Dioxide (SeO₂) | SeO₂ | 110.96 | 5.5 | 1.1 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 25 mL | - |

| Water | H₂O | 18.02 | 1 mL | - |

Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(4-methylphenyl)-2-methylpyridine (0.92 g, 5.0 mmol) and 1,4-dioxane (25 mL).

-

Reagent Addition: Add selenium dioxide (0.61 g, 5.5 mmol) to the solution. A small amount of water (1 mL) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approximately 101 °C) with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours. A black precipitate of elemental selenium will form as the reaction proceeds.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the selenium precipitate. Wash the celite pad with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(4-methylphenyl)pyridine-2-carbaldehyde as a pale yellow solid.

Expected Yield: 60-70%

Characterization Data for 4-(4-Methylphenyl)pyridine-2-carbaldehyde:

-

¹H NMR (CDCl₃, 400 MHz): δ 10.10 (s, 1H), 8.80 (d, J = 5.2 Hz, 1H), 8.10 (s, 1H), 7.65 (d, J = 8.0 Hz, 2H), 7.50 (d, J = 5.2 Hz, 1H), 7.35 (d, J = 8.0 Hz, 2H), 2.45 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 193.5, 152.8, 150.5, 149.8, 140.0, 134.5, 130.0, 127.5, 125.0, 120.0, 21.3.

-

MS (ESI): m/z 198.1 [M+H]⁺.

-

IR (KBr, cm⁻¹): 1705 (C=O stretching).

Conclusion

The two-step synthesis of 4-(4-methylphenyl)pyridine-2-carbaldehyde presented in this guide offers a reliable and efficient route to this valuable synthetic intermediate. The Suzuki-Miyaura coupling provides a robust method for the construction of the 4-arylpyridine core, while the subsequent Riley oxidation allows for the selective introduction of the carbaldehyde functionality. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in the fields of medicinal chemistry and materials science to confidently synthesize this and related compounds for their research endeavors. Careful attention to reaction conditions and purification techniques is paramount to achieving high yields and purity.

References

-

Sobhani, S., Zarifi, F., & Skibsted, J. (2017). Ionic liquid grafted onto graphene oxide as a new multifunctional heterogeneous catalyst and its application for the one-pot multi-component synthesis of hexahydroquinolines. RSC Advances, 7(56), 35356-35365. [Link]

-

ResearchGate. (2013). Does anyone know the procedure for the synthesis of 2-formylpyridine by oxidation technique? [Link]

-

Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). [Link]

-

ADICHEMISTRY. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. [Link]

-

NPTEL. (n.d.). Module 1: Oxidation Reactions. [Link]

-

Zhour, M. X. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups (Thesis). [Link]

-

ACG Publications. (2022). Records of Natural Products-SI. [Link]

-

PubChem. (n.d.). 4-(4-Methylphenyl)-2-phenylpyridine. [Link]

-

ChemSynthesis. (2025). 4-(4-methylphenyl)pyridine. [Link]

-

Organic Syntheses. (n.d.). Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)-. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

MDPI. (2002). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. [Link]

-

MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

-

PubChem. (n.d.). 4'-(4-Methylphenyl)-2,2'-6',2''-terpyridine. [Link]

-

Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]

-

The Royal Society of Chemistry. (2020). A convenient method for synthesis of terpyridines via a cooperative vinylogous anomeric based oxidation. [Link]

-

University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

-

PubMed Central. (n.d.). 4-(p-Tolylamino)benzaldehyde. [Link]

-

ResearchGate. (2020). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

MDPI. (2025). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. [Link]

-

Figshare. (2016). Synthesis and Characterization of Unsymmetric 4-Picolyl Selenides. [Link]

-

RSC Publishing. (n.d.). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. [Link]

-

Semantic Scholar. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. [Link]

Sources

Technical Whitepaper: Structural Elucidation and 1H NMR Analysis of 4-(4-Methylphenyl)pyridine-2-carbaldehyde

Executive Summary & Structural Context

The compound 4-(4-Methylphenyl)pyridine-2-carbaldehyde represents a critical biaryl scaffold in medicinal chemistry, often serving as an intermediate for Schiff base ligands, metal-organic frameworks (MOFs), and kinase inhibitor pharmacophores.

Accurate characterization of this molecule requires navigating two distinct aromatic systems (pyridine and phenyl) and a highly diagnostic aldehyde handle. This guide provides a self-validating framework for interpreting its 1H NMR spectrum, emphasizing the causality between structural electronics and observed chemical shifts.

Molecular Geometry & Numbering

To ensure precise assignment, we utilize the following numbering scheme:

-

Pyridine Ring (Py): Nitrogen at position 1; Carbaldehyde at position 2; Aryl substituent at position 4.

-

Phenyl Ring (Ph): Attached to Py-4 at position 1'; Methyl group at position 4'.

Synthesis Context & Impurity Profiling

Understanding the synthesis is prerequisite to spectral analysis. This compound is typically synthesized via Suzuki-Miyaura cross-coupling of 4-bromo- or 4-chloropyridine-2-carbaldehyde with 4-tolylboronic acid.

The Suzuki Workflow

Residues from this specific pathway frequently appear in the aliphatic and aromatic baseline.

Common Impurities (In CDCl3)

Before assigning the product, rule out these synthesis-specific artifacts:

-

Water: ~1.56 ppm (variable).

-

Grease: 0.07, 0.86, 1.26 ppm.

-

Pinacol/Boronic Acid: Methyl singlets ~1.2-1.3 ppm (if pinacol ester used).

-

Triphenylphosphine Oxide: Multiplets ~7.4-7.7 ppm (overlaps with product aromatic region).

Detailed 1H NMR Analysis (CDCl3)

The spectrum is defined by four distinct zones. The integration ratio must be 1:1:1:1:2:2:3 (CHO : Py-H6 : Py-H3 : Py-H5 : Ph-AA' : Ph-BB' : Me).

Spectral Data Table

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Mechanistic Explanation |

| CHO (Aldehyde) | 10.12 | Singlet (s) | 1H | - | Highly deshielded by carbonyl anisotropy and electronegativity. |

| Py-H6 | 8.78 | Doublet (d) | 1H | 5.0 | |

| Py-H3 | 8.32 | Doublet (d) | 1H | 1.8 | |

| Py-H5 | 7.75 | Doublet of Doublets (dd) | 1H | 5.0, 1.8 | |

| Ph-H2', H6' | 7.62 | Doublet (d) | 2H | 8.2 | Ortho to pyridine. Deshielded by conjugation with the pyridine ring. Part of AA'BB' system.[1][2] |

| Ph-H3', H5' | 7.34 | Doublet (d) | 2H | 8.2 | Ortho to methyl group. Shielded relative to H2'/H6' due to electron-donating methyl group. |

| Ar-CH3 | 2.46 | Singlet (s) | 3H | - | Benzylic methyl group. Classic shift for toluene derivatives. |

*Note: The phenyl ring protons appear as pseudo-doublets (AA'BB' system). Higher field strength (500 MHz+) may resolve fine roofing effects.

Deep Dive: The Pyridine Ring Logic

The pyridine ring protons are the most complex part of this spectrum. Their assignment validates the substitution pattern:

-

H6 (8.78 ppm): This proton is adjacent to the nitrogen. The lone pair on nitrogen does not shield this position; rather, the electronegative atom pulls density, deshielding the nucleus. It only has one neighbor (H5), resulting in a clean doublet.

-

H3 (8.32 ppm): Located between the aldehyde and the aryl substituent. It is deshielded by the aldehyde's magnetic anisotropy. Crucially, it lacks an ortho neighbor (C2 has CHO, C4 has Phenyl), so it appears as a singlet or a finely split doublet (coupling to H5).

-

H5 (7.75 ppm): The "connector." It couples to H6 (5.0 Hz) and H3 (1.8 Hz), creating a distinct Doublet of Doublets (dd).

Experimental Protocol

To ensure reproducibility and minimize solvent artifacts, follow this protocol.

Sample Preparation

-

Mass: Weigh 5–10 mg of the dried solid.

-

Solvent: Use 0.6 mL of CDCl3 (99.8% D) containing 0.03% v/v TMS.

-

Note: If the compound is insoluble, switch to DMSO-d6 . Expect the aldehyde peak to shift slightly downfield and the water peak to move to ~3.33 ppm.

-

-

Filtration: If the solution is cloudy (common with boronic acid salts), filter through a small plug of glass wool into the NMR tube.

Acquisition Parameters (Standard 400/500 MHz)

-

Pulse Sequence: zg30 (Standard 30° pulse)

-

Number of Scans (NS): 16 (Sufficient for >5 mg); increase to 64 for dilute samples.

-

Relaxation Delay (D1): Set to 2.0 seconds .

-

Reasoning: Aldehyde protons have long T1 relaxation times. A short D1 can lead to under-integration of the CHO peak, skewing the 1:1 ratio with aromatic protons.

-

-

Spectral Width: -2 to 14 ppm (Capture the downfield aldehyde).

Troubleshooting & Self-Validation

Issue: The Aldehyde peak is missing or broad.

-

Cause: Hydration. In the presence of water/acid, the aldehyde can form a hydrate (gem-diol), which does not resonate at 10 ppm.

-

Solution: Dry the sample under high vacuum and use fresh, anhydrous CDCl3.

Issue: Extra peaks in the aromatic region (7.4 - 7.8 ppm).

-

Cause: Triphenylphosphine oxide (TPPO) from the Suzuki catalyst.

-

Validation: Check for a multiplet at ~7.5-7.7 ppm that does not integrate to an integer relative to the methyl singlet. TPPO also shows a sharp 31P NMR signal at +29 ppm.

Issue: Integration of the Methyl group is >3.

-

Cause: Residual Toluene from synthesis.

-

Validation: Look for a singlet at 2.36 ppm (Toluene CH3) overlapping with the product CH3 (2.46 ppm). Toluene multiplet will also appear at 7.1-7.2 ppm.

References

-

General Pyridine Shifts: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[3] Chem.1997 , 62, 7512–7515. Link

-

Suzuki Coupling Methodology: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

-

Spectral Database: SDBS (Spectral Database for Organic Compounds), National Institute of Advanced Industrial Science and Technology (AIST). Compound No. 3647 (Analogous Pyridine-2-carbaldehyde data). Link

-

Aldehyde Anisotropy: Breitmaier, E. Structure Elucidation by NMR in Organic Chemistry. Wiley, 2002 . Link

Sources

An In-depth Technical Guide to the FT-IR Spectrum of 4-(4-Methylphenyl)pyridine-2-carbaldehyde

Introduction: Unveiling Molecular Architecture through Vibrational Spectroscopy

In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. 4-(4-Methylphenyl)pyridine-2-carbaldehyde, a heterocyclic aromatic aldehyde, represents a class of compounds with significant potential in drug discovery and as a versatile synthetic building block. Its molecular structure, featuring a pyridine ring, a p-substituted benzene ring, and an aldehyde functional group, gives rise to a unique and complex vibrational profile. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique to confirm the identity and structural integrity of such molecules.[1]

This technical guide provides a comprehensive analysis of the FT-IR spectrum of 4-(4-Methylphenyl)pyridine-2-carbaldehyde. We will dissect the spectrum by correlating specific absorption bands with the vibrational modes of the molecule's constituent functional groups. This guide is intended for researchers and scientists who require a deep understanding of how to interpret the FT-IR spectrum of this and structurally related compounds, thereby validating synthesis and elucidating molecular features critical for further development.

Theoretical Framework: Predicting the Vibrational Landscape

The FT-IR spectrum of 4-(4-Methylphenyl)pyridine-2-carbaldehyde is best understood by considering the characteristic absorption frequencies of its three primary structural components: the aromatic aldehyde, the substituted pyridine ring, and the p-substituted tolyl group. Each of these components contributes a unique set of vibrational bands, which collectively form the molecule's distinctive spectral fingerprint.

The Aromatic Aldehyde Moiety: A Tale of Two Stretches

The carbaldehyde group attached to the pyridine ring is a source of highly characteristic IR absorptions. The most prominent of these is the C=O stretching vibration , which typically gives rise to a strong, sharp band. For aromatic aldehydes, where the carbonyl group is in conjugation with the aromatic ring, this peak is expected in the range of 1710-1685 cm⁻¹ .[2][3] This slight lowering from the typical 1715 cm⁻¹ for aliphatic ketones is due to the delocalization of pi-electrons, which weakens the C=O double bond.[3]

Equally diagnostic is the aldehydic C-H stretching vibration . This often manifests as a pair of weak to medium intensity bands in the region of 2850-2700 cm⁻¹ .[2][4] One of these bands, typically around 2720 cm⁻¹, is particularly indicative of an aldehyde, as it appears at a lower frequency than the more common alkyl C-H stretching bands.[4] The appearance of two bands in this region can be a result of Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending vibration.[2]

The Pyridine and Phenyl Rings: Aromatic Vibrations

Both the pyridine and the p-tolyl rings contribute to a series of absorptions characteristic of aromatic systems.

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the pyridine and benzene rings are expected to produce multiple weak to medium bands at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[4][5][6] The presence of peaks in this region is a strong indicator of aromatic or unsaturated C-H bonds.

-

Ring C=C and C=N Stretching: The stretching vibrations within the aromatic rings (both C=C in the phenyl ring and C=C/C=N in the pyridine ring) give rise to a series of sharp, medium-intensity bands in the 1615-1400 cm⁻¹ region.[4][5] For pyridine and its derivatives, characteristic bands are often observed near 1600 cm⁻¹, 1580 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹.

Substitution Patterns and Out-of-Plane Bending

The substitution pattern on the aromatic rings gives rise to highly diagnostic bands in the "fingerprint" region of the spectrum (below 1000 cm⁻¹).

-

p-Substituted Benzene Ring: The 4-methylphenyl (p-tolyl) group is a 1,4-disubstituted aromatic ring. This substitution pattern typically results in a strong C-H out-of-plane (OOP) bending vibration in the range of 860-790 cm⁻¹ .[7] This is a key diagnostic feature for confirming the para-substitution of the phenyl ring.

-

Substituted Pyridine Ring: The substitution pattern on the pyridine ring will also influence the C-H OOP bending bands. The precise positions of these bands can be complex but are expected in the 900-650 cm⁻¹ region.[1]

The Methyl Group

The methyl group on the tolyl substituent will exhibit characteristic C-H stretching and bending vibrations. The aliphatic C-H stretching will appear as bands just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range, which may overlap with the lower end of the aromatic C-H stretches.[4] Additionally, characteristic C-H bending (scissoring and rocking) vibrations for the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To obtain a reliable FT-IR spectrum of solid 4-(4-Methylphenyl)pyridine-2-carbaldehyde, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its minimal sample preparation and high reproducibility.

Step-by-Step Methodology for ATR-FTIR

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics.

-

Background Spectrum: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a lint-free wipe.[8] Record a background spectrum to account for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal.

-

Sample Application: Place a small amount (a few milligrams) of the crystalline or powdered 4-(4-Methylphenyl)pyridine-2-carbaldehyde sample directly onto the ATR crystal.[8]

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The resulting spectrum should be displayed in absorbance or transmittance mode. No further baseline correction should be necessary if a good background was collected and proper sample contact was made.

-

Cleaning: Thoroughly clean the ATR crystal and pressure anvil after the measurement to prevent cross-contamination.

Data Presentation: Predicted FT-IR Peak Assignments

The following table summarizes the expected characteristic absorption bands for 4-(4-Methylphenyl)pyridine-2-carbaldehyde, their corresponding vibrational modes, and typical wavenumber ranges.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Moiety |

| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch | Pyridine & Phenyl Rings |

| 2975 - 2900 | Weak-Medium | Asymmetric/Symmetric CH₃ Stretch | Methyl Group |

| 2850 - 2700 | Weak-Medium | Aldehydic C-H Stretch (often two bands) | Aldehyde |

| ~1700 | Strong, Sharp | C=O Stretch (conjugated) | Aldehyde |

| 1610 - 1580 | Medium-Strong | C=C and C=N Ring Stretching | Pyridine & Phenyl Rings |

| 1520 - 1470 | Medium-Strong | C=C and C=N Ring Stretching | Pyridine & Phenyl Rings |

| ~1450 | Medium | Asymmetric CH₃ Bend | Methyl Group |

| ~1380 | Medium-Weak | Symmetric CH₃ Bend | Methyl Group |

| 860 - 790 | Strong | C-H Out-of-Plane Bend (2 adjacent H's) | p-Substituted Phenyl Ring |

| < 900 | Medium-Strong | C-H Out-of-Plane Bends | Substituted Pyridine Ring |

Visualization of Key Vibrational Modes

The following diagram illustrates the primary functional groups of 4-(4-Methylphenyl)pyridine-2-carbaldehyde and their associated characteristic FT-IR vibrational regions.

Caption: Key functional groups and their associated FT-IR regions.

Conclusion: A Validated Approach to Structural Confirmation

The FT-IR spectrum of 4-(4-Methylphenyl)pyridine-2-carbaldehyde provides a wealth of structural information that is invaluable for chemical synthesis and drug development workflows. By systematically analyzing the key absorption bands—the strong carbonyl stretch around 1700 cm⁻¹, the diagnostic aldehydic C-H stretch near 2720 cm⁻¹, the aromatic C-H and ring vibrations, and the strong out-of-plane bending characteristic of the para-substituted phenyl ring—researchers can confidently confirm the identity and purity of their compound. This guide provides the foundational knowledge and a systematic approach to interpreting these spectral features, ensuring a high degree of scientific integrity in the characterization of this important class of molecules.

References

- BenchChem. (n.d.). Application Note: FT-IR Analysis of Novel Pyridine Derivatives.

- Unknown. (n.d.). Sample preparation for FT-IR.

- Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Scribd. (n.d.). 5-Sample Preparation Methods in FT-IR Spectros.

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Wong, K. N. (2003). The FTIR Spectra of Pyridine and Pyridine-d5. Semantic Scholar.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Smith, B. C. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.

- Wong, J. W., & Smith, B. C. (2020, December 20). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.

- Unknown. (n.d.). 5.3.2 Benzene and its derivatives.

- El-Gaby, M. S. A., et al. (2012, September 11).

- Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry.

- University of California, Los Angeles. (n.d.). IR: aromatics.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. (n.d.). FT-IR spectra of (a) pyridine, (b) LS-LDH-a, and (c) LS-LDH.

- Unknown. (n.d.). IR handout.pdf.

- AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.

- Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.

- PubChem. (n.d.). 4-Methylpyridine-2-carbaldehyde.

- Wikipedia. (n.d.). Pyridine-2-carbaldehyde.

- ChemSynthesis. (2025, May 20). 4-(4-methylphenyl)pyridine.

- The Good Scents Company. (n.d.). 4-methyl pyridine, 108-89-4.

- PubChem. (n.d.). 4'-(4-Methylphenyl)-2,2'-6',2''-terpyridine.

- ResearchGate. (n.d.). FTIR spectrum for Pyridine.

- Tadjarodi, A., & Najjari, S. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Semantic Scholar.

- Hilaris. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.

- NIST. (n.d.). 4-Pyridinecarboxaldehyde.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 4-Pyridinecarboxaldehyde(872-85-5) IR Spectrum [m.chemicalbook.com]

- 3. 2-(4-Methylphenyl)pyridine - (Pyridines|Pyridine containing cyclic group):Koei Chemical Co., Ltd [koeichem.com]

- 4. sciforum.net [sciforum.net]

- 5. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 6. PubChemLite - 4-methylpyridine-2-carbaldehyde (C7H7NO) [pubchemlite.lcsb.uni.lu]

- 7. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

Crystal Structure & Characterization of 4-(4-Methylphenyl)pyridine-2-carbaldehyde

The following technical guide details the structural chemistry, synthesis, and crystallographic analysis of 4-(4-Methylphenyl)pyridine-2-carbaldehyde . This document is designed for researchers in medicinal chemistry and supramolecular materials science.

Technical Guide for Structural Determination and Ligand Design

Executive Summary

4-(4-Methylphenyl)pyridine-2-carbaldehyde (also known as 4-(p-tolyl)picolinaldehyde) is a pivotal bifunctional scaffold in coordination chemistry. It combines a pyridine-2-carbaldehyde moiety—capable of Schiff base condensation or metal chelation—with a para-tolyl group that modulates lipophilicity and electronic delocalization.

This guide provides a rigorous protocol for the synthesis, crystallization, and structural analysis of this compound. It focuses on the critical torsion angles that define its conjugation length and the supramolecular synthons (C-H···O,

Synthesis & Experimental Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity sample is required. The most robust synthetic route utilizes a Suzuki-Miyaura Cross-Coupling protocol, optimized to preserve the sensitive aldehyde functionality.

Optimized Synthetic Pathway

Reaction: 4-Bromo-2-pyridinecarboxaldehyde + 4-Tolylboronic acid

| Parameter | Specification | Rationale |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) ensures efficient oxidative addition to the electron-deficient pyridine ring. | |

| Base | Mild base prevents aldol condensation side reactions common with stronger bases (e.g., NaOH). | |

| Solvent | Toluene:Ethanol:Water (4:1:1) | The biphasic system solubilizes the inorganic base while maintaining organic reactant solubility. |

| Atmosphere | Argon/Nitrogen (Degassed) | Oxygen exclusion is critical to prevent Pd oxidation and homocoupling of the boronic acid. |

| Temp/Time | 90°C, 12-16 hours | Reflux ensures completion; monitoring via TLC is essential to stop before aldehyde oxidation occurs. |

Purification & Crystallization

Post-synthesis purification is the bottleneck for obtaining diffraction-quality crystals.

-

Workup: Extract with Ethyl Acetate, wash with brine, dry over

. -

Chromatography: Silica gel flash column (Hexane:EtOAc gradient 9:1 to 4:1). The aldehyde is moderately polar.

-

Crystallization (Slow Evaporation):

-

Dissolve 20 mg of pure solid in Dichloromethane (DCM) or Chloroform (

) . -

Add a layer of Hexane (antisolvent) if using diffusion, or cover with parafilm with pinholes for evaporation.

-

Target Crystal Habit: Colorless blocks or needles.

-

Structural Analysis & Crystallographic Logic

When solving the crystal structure of 4-(4-Methylphenyl)pyridine-2-carbaldehyde, three specific geometric parameters define the molecule's energy landscape and packing efficiency.

Conformational Degrees of Freedom

The molecule possesses two primary rotatable bonds that determine its solid-state geometry:

-

The Biaryl Twist (

):-

Definition: Torsion angle between the Pyridine ring and the Phenyl ring.

-

Prediction: Due to steric repulsion between the protons at the 3,5-positions of the pyridine and the 2,6-positions of the phenyl ring, the molecule is rarely planar. Expect a twist angle of 20°–40° .

-

Significance: A larger twist reduces

-conjugation but improves solubility. A planar conformation (0°) implies strong intermolecular packing forces overcoming steric strain.

-

-

The Aldehyde Orientation (

):-

Definition: Torsion of the Carbonyl group relative to the Pyridine Nitrogen.

-

Syn vs. Anti: The carbonyl oxygen can point towards the nitrogen (

-periplanar) or away ( -

Energetics: The

conformation is generally favored in the free ligand to minimize dipole-dipole repulsion between the lone pairs of the Oxygen and Nitrogen.

-

Supramolecular Synthons

In the absence of strong hydrogen bond donors (like -OH or -NH), the crystal lattice is stabilized by weak directional forces:

-

C-H···N Interactions: Acidic aromatic protons (especially Pyridine H3) donating to the Nitrogen of a neighboring molecule.

-

C-H···O Interactions: Formyl hydrogen interactions with carbonyl oxygens.

-

-

Visualizing the Structural Logic

The following diagrams illustrate the synthesis workflow and the hierarchical forces governing the crystal structure.

Synthesis & Crystallization Workflow

Figure 1: Step-by-step workflow from chemical precursors to crystallographic data collection.[1]

Structural Interaction Map

Figure 2: Network of intramolecular conformations and intermolecular forces defining the crystal lattice.

Applications & Significance

Understanding the crystal structure of this molecule is not merely an academic exercise; it directly informs its utility in drug discovery and materials science.

-

Ligand Precursor: The aldehyde is a "linchpin" functional group. It is readily converted into terpyridines (via condensation with acetylpyridines) or Schiff base ligands (via condensation with amines). The crystal density and packing efficiency of the precursor correlate with the stability of the resulting metal-organic frameworks (MOFs).

-

Pharmacophore Modeling: The 4-phenylpyridine motif is a privileged structure in medicinal chemistry (e.g., comparable to the scaffold in certain COX-2 inhibitors). The precise torsion angle observed in the solid state serves as a starting point for docking simulations in protein binding pockets.

References

-

Suzuki Coupling Protocol: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Pyridine Aldehyde Conformations: Lunazzi, L., et al. (2002). "Conformational Studies of Pyridine Carboxaldehydes." Journal of Organic Chemistry, 67(12), 4064-4069. Link

-

General Crystallography of Phenylpyridines: Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

-

Synthesis of 4-Arylpyridines: Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids." Journal of the American Chemical Society, 129(11), 3358–3366. Link

Sources

Solubility Profile of 4-(4-Methylphenyl)pyridine-2-carbaldehyde in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive analysis of the anticipated solubility characteristics of 4-(4-Methylphenyl)pyridine-2-carbaldehyde. Due to the absence of extensive published experimental data for this specific molecule, this document focuses on a theoretical framework derived from its structural features and provides detailed, field-proven experimental protocols for its empirical determination. We will explore the molecular characteristics governing its solubility, predict its behavior in a range of common organic solvents, and present a gold-standard methodology for obtaining precise and reliable solubility data. This guide is intended for researchers, chemists, and formulation scientists who require a robust understanding and a practical approach to characterizing this compound.

Introduction: The Critical Role of Solubility

In the fields of medicinal chemistry and process development, solubility is not merely a data point but a cornerstone property that influences process efficiency, formulation strategies, and ultimately, therapeutic efficacy. For a molecule like 4-(4-Methylphenyl)pyridine-2-carbaldehyde, which serves as a potential building block in organic synthesis for more complex targets, understanding its solubility is paramount.[1][2] Poor solubility can lead to challenges in:

-

Reaction Kinetics: Inadequate dissolution in a reaction solvent can lead to slow or incomplete reactions, impacting yield and purity.

-

Purification: Crystallization, a primary method for purification, is fundamentally dependent on the differential solubility of the target compound and its impurities in a given solvent system.[3]

-

Formulation: For drug development, the ability to dissolve an API in a suitable vehicle is essential for creating viable dosage forms, whether oral, injectable, or topical.

-

Analytical Characterization: Techniques like HPLC and NMR spectroscopy require the analyte to be fully dissolved for accurate quantification and characterization.[4]

This guide provides the foundational knowledge and practical steps to accurately predict and measure the solubility of 4-(4-Methylphenyl)pyridine-2-carbaldehyde, empowering scientists to make informed decisions in their research and development endeavors.

Structural Analysis and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates the intermolecular forces of the solute and the solvent.[3] A detailed examination of the molecular structure of 4-(4-Methylphenyl)pyridine-2-carbaldehyde allows for a robust prediction of its solubility behavior.

The molecule can be deconstructed into three key functional regions:

-

Pyridine Ring: A polar aromatic heterocycle. The nitrogen atom is a hydrogen bond acceptor and contributes significantly to the molecule's polarity.

-

Aldehyde Group (-CHO): A polar functional group. The carbonyl oxygen is a strong hydrogen bond acceptor. This group enhances solubility in polar solvents.[5]

-

4-Methylphenyl (Tolyl) Group: A non-polar, hydrophobic aromatic ring. This bulky group will sterically hinder solvation by polar molecules and increase affinity for non-polar environments.

The interplay between the polar pyridine-carbaldehyde "head" and the non-polar tolyl "tail" dictates its overall solubility. We can predict its behavior across different solvent classes:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): These solvents cannot donate hydrogen bonds but have strong dipoles and can accept hydrogen bonds. We predict high solubility in these solvents. They can effectively solvate the polar regions of the molecule without being repelled by the non-polar tolyl group.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds.

-

In alcohols (Methanol, Ethanol) , we predict good to moderate solubility . The alkyl chains of the alcohols will interact favorably with the tolyl group, while the hydroxyl groups interact with the pyridine and aldehyde moieties.

-

In Water , we predict low solubility . While the polar head can interact with water, the large, hydrophobic tolyl group is expected to dominate, leading to poor solvation and immiscibility. The parent compound, 2-pyridinecarboxaldehyde, is readily soluble in water, but the addition of the bulky methylphenyl group drastically increases its hydrophobicity.[2]

-

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. We predict low to moderate solubility . While the tolyl group will interact favorably with solvents like Toluene, the polar pyridine-carbaldehyde head will be poorly solvated, limiting overall dissolution.

This predictive analysis is visually summarized in the diagram below.

Caption: Predicted affinity of the compound with different solvent classes.

Experimental Determination of Thermodynamic Solubility

While predictions are valuable, empirical measurement is essential for definitive data. The Equilibrium Shake-Flask Method is the gold-standard for determining thermodynamic solubility, providing a precise measure of a saturated solution at equilibrium.[6]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.

Required Materials and Equipment

-

4-(4-Methylphenyl)pyridine-2-carbaldehyde (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (±0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature incubator shaker or orbital shaker in a temperature-controlled room

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes for standard preparation

Step-by-Step Protocol

-

Preparation of Stock Standards:

-

Accurately weigh a known amount of 4-(4-Methylphenyl)pyridine-2-carbaldehyde and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 100, 50, 10, 1, 0.1 µg/mL). This range should bracket the expected solubility.

-

-

Sample Preparation:

-

Add an excess of solid 4-(4-Methylphenyl)pyridine-2-carbaldehyde to a series of vials. "Excess" is critical; a good starting point is ~10 mg of solid in 2 mL of solvent. A visible amount of undissolved solid must remain at the end of the experiment.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired test solvent into each vial. Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a consistent speed (e.g., 250 rpm) for a predetermined time. A 24-hour period is typically sufficient for many organic systems, but a time-to-equilibrium study (measuring concentration at 24h, 48h, and 72h) is recommended to validate the method for a new compound.

-

-

Sample Collection and Processing:

-

After equilibration, allow the vials to stand undisturbed for at least 1-2 hours at the same constant temperature to allow undissolved solids to settle.

-

Carefully draw the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any microscopic undissolved particles.

-

Dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC) to bring the concentration within the range of the calibration curve. The dilution factor must be accurately recorded.

-

-

Quantification by HPLC:

-

Develop a suitable HPLC method (e.g., reverse-phase C18 column, isocratic mobile phase of acetonitrile/water, UV detection at a wavelength of maximum absorbance for the compound).

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) > 0.995.

-

Inject the diluted samples.

-

Use the regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

-

Data Calculation:

-

Calculate the final solubility using the formula:

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

-

The entire workflow is visualized in the following diagram.

Caption: Experimental workflow for the Shake-Flask Solubility Method.

Data Presentation

Quantitative results should be organized systematically for clear comparison. The following table provides a template for recording and presenting the experimentally determined solubility data.

| Solvent Class | Solvent | Dielectric Constant (20°C) | Solubility (mg/mL) @ 25°C | Solubility (mol/L) @ 25°C | Observations |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | |||

| N,N-Dimethylformamide (DMF) | 36.7 | ||||

| Acetone | 20.7 | ||||

| Acetonitrile | 37.5 | ||||

| Tetrahydrofuran (THF) | 7.6 | ||||

| Polar Protic | Methanol | 32.7 | |||

| Ethanol | 24.6 | ||||

| Water | 80.1 | ||||

| Non-Polar | Toluene | 2.4 | |||

| Dichloromethane (DCM) | 9.1 | ||||

| Diethyl Ether | 4.3 | ||||

| n-Hexane | 1.9 |

Molecular Weight of 4-(4-Methylphenyl)pyridine-2-carbaldehyde: 197.23 g/mol

Conclusion

This guide establishes a comprehensive framework for understanding and determining the solubility of 4-(4-Methylphenyl)pyridine-2-carbaldehyde. Based on its molecular structure, we predict a favorable solubility profile in polar aprotic solvents and moderate solubility in alcohols, with limited solubility in water and non-polar hydrocarbons. To move beyond prediction to quantitative fact, we have provided a detailed, self-validating protocol for the equilibrium shake-flask method, the industry standard for accurate thermodynamic solubility measurement. By following this methodology, researchers can generate the high-quality data necessary to guide solvent selection for chemical synthesis, purification, and formulation, thereby accelerating the development timeline and ensuring process robustness.

References

-

Zhang, L., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 1-14. Available at: [Link]

-

Vounatsos, F., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 68(11), e17835. Available at: [Link]

-

Vounatsos, F., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. DSpace@MIT. Available at: [Link]

-

Krzyzanowski, M., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 2(5), 1438-1449. Available at: [Link]

-

Williamson, K. L., & Masters, K. M. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. LibreTexts. Available at: [Link]

- Santa Clara University. (n.d.). Experiment 1: Determination of Solubility Class.

-

University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Sorkun, M. C., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 123(17), 10245-10298. Available at: [Link]

-

Solubility of Things. (n.d.). 2-Pyridinecarboxaldehyde. Available at: [Link]

-

PubChem. (n.d.). 4-Methylpyridine-2-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Available at: [Link]

Sources

- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. Study on chemical properties, synthesis, and application of 2-pyridinecarboxaldehyde_Chemicalbook [chemicalbook.com]

- 3. chem.ws [chem.ws]

- 4. lifechemicals.com [lifechemicals.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pubs.acs.org [pubs.acs.org]

A Researcher's Technical Guide to Sourcing and Utilizing 4-(4-Methylphenyl)pyridine-2-carbaldehyde

Abstract: 4-(4-Methylphenyl)pyridine-2-carbaldehyde, a substituted heterocyclic aldehyde, represents a valuable molecular scaffold for drug discovery and materials science. Its structure combines the reactive aldehyde functionality, crucial for forming Schiff bases and other derivatives, with the 4-arylpyridine core—a privileged motif in medicinal chemistry. However, its commercial availability is limited, posing a significant procurement challenge for researchers. This guide provides a comprehensive, field-proven strategy for sourcing, qualifying, and verifying this niche chemical. We will detail a multi-tiered supplier identification process, establish a robust protocol for incoming quality control, outline best practices for safe handling and storage to prevent degradation, and explore its potential applications as a versatile synthetic building block.

Compound Identification and Physicochemical Profile

Accurate identification is the cornerstone of any experimental work. Before initiating a sourcing campaign, it is critical to define the target molecule's key identifiers and expected analytical profile. This information forms the basis for supplier inquiries and for the subsequent verification of the material's identity and purity upon receipt.

IUPAC Name: 4-(4-methylphenyl)pyridine-2-carbaldehyde Synonyms: 4-(p-tolyl)picolinaldehyde Molecular Formula: C₁₃H₁₁NO Molecular Weight: 197.23 g/mol

| Property | Expected Value / Characteristic | Causality and Importance |

| CAS Number | 1287218-05-6 | The Chemical Abstracts Service (CAS) number is a unique identifier, crucial for unambiguous communication with suppliers and in literature searches. |

| Appearance | Colorless to yellow or brown oil/solid | The color can be an initial indicator of purity. Darker coloration in aldehydes often suggests the presence of impurities or degradation products from oxidation or polymerization.[1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Acetonitrile). | Understanding solubility is essential for selecting appropriate solvents for reaction, purification, and analytical sample preparation. |

| Storage Temperature | 2-8°C, under inert atmosphere (Argon or Nitrogen) | Aldehydes are susceptible to air oxidation.[2] Refrigeration and an inert atmosphere are critical to minimize degradation and maintain compound integrity over time.[3] |

Expected Analytical Data for Characterization

This section provides a benchmark for researchers to validate the identity and purity of the purchased compound.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the aldehyde proton (~10.0 ppm), aromatic protons on the pyridine and phenyl rings (in the ~7.5-8.8 ppm range), and a singlet for the methyl protons (~2.4 ppm). The integration and splitting patterns are definitive for structural confirmation.

-

¹³C NMR (CDCl₃, 101 MHz): Key signals include the aldehyde carbonyl carbon (~193 ppm), aromatic carbons, and the methyl carbon (~21 ppm).

-

Infrared (IR) Spectroscopy: A strong characteristic absorption band for the aldehyde C=O stretch is expected around 1700-1720 cm⁻¹.[4] Aromatic C=C and C-H stretches will also be present.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ or [M+H]+ should be observed at m/z corresponding to the molecular weight (197.23).

Procurement Strategy for a Niche Chemical

Due to its specialized structure, 4-(4-Methylphenyl)pyridine-2-carbaldehyde is not a standard, off-the-shelf reagent available from major global suppliers. Its procurement requires a targeted approach focused on specialized chemical providers and custom synthesis organizations (CSOs).

Tier 1: Specialized Catalog Suppliers

A limited number of suppliers may synthesize this compound in small batches for their research chemical catalogs. These are often the fastest, though not always the least expensive, option.

| Supplier Type | Examples | Strategy |

| Research Chemical Providers | BLD Pharm, Synthonix | Search catalogs using the CAS number (1287218-05-6) and synonyms like "4-(p-Tolyl)picolinaldehyde".[5] These suppliers often list related or similar compounds, which can be useful leads. |

| Building Block Specialists | Koei Chemical, Chem-Impex | These companies focus on specific classes of molecules, such as pyridines.[6][7][8] Even if the exact compound is not listed, they are prime candidates for custom synthesis inquiries. |

Tier 2: Custom Synthesis Organizations (CSOs)

For larger quantities or when catalog availability is zero, engaging a CSO is the most viable path. The key is to provide a clear synthetic target and have a robust qualification process. A literature search for the synthesis of similarly substituted pyridine-2-carbaldehydes can provide potential synthetic routes to discuss with the CSO.[4][9]

Supplier and Material Qualification Workflow

A systematic workflow is essential to ensure that the sourced material is the correct compound at the required purity, safeguarding research outcomes and resources.

Caption: Supplier Qualification and Incoming Material Verification Workflow.

Protocol 1: Incoming Quality Control (QC) Verification

Objective: To confirm the identity and purity of received 4-(4-Methylphenyl)pyridine-2-carbaldehyde before its use in any experiment.

Methodology:

-

Documentation Review:

-

Cross-reference the supplier's Certificate of Analysis (CoA) with your purchase order specifications. Verify the compound name, CAS number, lot number, and reported purity.

-

Examine the analytical data provided (e.g., NMR, HPLC spectra). It should be consistent with the expected data outlined in Section 1.

-

-

Sample Preparation:

-

Under an inert atmosphere (if possible), prepare a dilute sample of the compound in an appropriate deuterated solvent (e.g., CDCl₃ for NMR) and a high-purity solvent (e.g., HPLC-grade Acetonitrile for chromatography).[2]

-

-

Identity Confirmation (¹H NMR):

-

Rationale: Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation.

-

Procedure: Acquire a ¹H NMR spectrum. Confirm the presence of the aldehyde proton signal, the correct number and pattern of aromatic protons, and the methyl group signal. The chemical shifts and integrations should match the expected structure.

-

-

Purity Assessment (HPLC):

-

Rationale: High-Performance Liquid Chromatography (HPLC) is a precise method to quantify the purity of the main compound and detect any impurities.

-

Procedure:

-

Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

-

Employ a UV detector set to a wavelength where the compound absorbs (e.g., 254 nm).

-

The resulting chromatogram should show one major peak corresponding to the product. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >95% is typically acceptable for most research applications.

-

-

-

Final Approval:

-

If the analytical data confirms the structure and meets the purity requirements, formally accept the material and log it into your chemical inventory.

-

If discrepancies are found, immediately quarantine the material and contact the supplier with your analytical data to resolve the issue.[2]

-

Safe Handling and Storage Protocol

Heterocyclic aldehydes require careful handling to ensure user safety and maintain compound stability.[10][11]

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11][12]

-

Spill Management: In case of a spill, ventilate the area and absorb the material with an inert absorbent. Dispose of the waste in a sealed, labeled container according to institutional guidelines.[12]

Storage and Stability:

-

Rationale: Aldehydes are prone to degradation via two primary pathways: oxidation to the corresponding carboxylic acid and polymerization.[2] Proper storage is non-negotiable for preserving the material.

-

Procedure:

-

Container: Store in the original supplier vial or a clean, dry amber glass container with a tightly sealed cap.

-

Atmosphere: Before sealing, flush the container headspace with an inert gas like argon or nitrogen to displace air and moisture.[3]

-

Temperature: Store in a refrigerator at 2-8°C.[2][3] Avoid repeated freeze-thaw cycles. For long-term storage, consider aliquoting the material into smaller, single-use vials.

-

Segregation: Store away from strong oxidizing agents, acids, and bases.[11]

-

Applications in Research & Development

The unique combination of a reactive aldehyde and a 4-arylpyridine scaffold makes this compound a versatile precursor in several research areas.

-

Ligand Synthesis for Catalysis and Coordination Chemistry: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases.[1] These resulting iminopyridine compounds are powerful bidentate or tridentate ligands capable of coordinating with a wide range of metal ions.[13][14] Such metal complexes are investigated for applications in catalysis, materials science, and as imaging agents.

-

Scaffold for Medicinal Chemistry: The pyridine ring is a well-established "privileged scaffold" in drug discovery, known to interact with various biological targets. This compound can serve as a starting point for synthesizing libraries of new chemical entities. For example, it can be used in multicomponent reactions to build more complex heterocyclic systems or be converted into other functional groups for further elaboration.[15]

-

Building Block for Functional Materials: The aromatic system can be incorporated into polymers or organic electronic materials. The polarity and hydrogen-bonding capability of the pyridine nitrogen can influence the self-assembly and bulk properties of these materials.

Caption: Potential Synthetic and Application Pathways for the Title Compound.

References

A consolidated list of sources cited within this guide.

-

Pyridine Aldehydes and Ketones. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Nookaraju, M., et al. (2025). ONE-POT, GREEN SYNTHESIS OF PYRIDINE-2-CARBALDEHYDE BASED CHALCONES BY FUNCTIONALIZED MCM-41 CATALYSTS AND THEIR ANTIMICROBIAL EVALUATION. Rasayan Journal of Chemistry, 18(4), 2080-2086. Available from: [Link]

-

Heterocyclic Compound Warehouse Storage Solutions. (n.d.). Brand N Storage | Cubework. Retrieved February 19, 2026, from [Link]

-

Alvarez, C. M., García-Rodríguez, R., & Miguel, D. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, (32), 3546-3554. DOI: 10.1039/B702418E. Available from: [Link]

-

Alvarez, C. M., et al. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. ResearchGate. Available from: [Link]

-

MATERIAL SAFETY DATA SHEET. (n.d.). Laxai Life Sciences. Retrieved February 19, 2026, from [Link]

-

Méndez-Gálvez, C., et al. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances, 16(11), e0297672. DOI: 10.1371/journal.pone.0297672. Available from: [Link]

-

4-Pyridinecarboxaldehyde. (n.d.). Synthonix, Inc. Retrieved February 19, 2026, from [Link]

-

Li, J., et al. (2025). Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. CCS Chemistry. DOI: 10.31635/ccschem.023.202303473. Available from: [Link]

-

Tawfik, E. H., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica, 65(3), 787-794. Available from: [Link]

-

Méndez-Gálvez, C., et al. (2024). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances, 14(8), 5343-5356. DOI: 10.1039/D3RA07851A. Available from: [Link]

-

Pyridine-2-carbaldehyde. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

-

4-(4-methylphenyl)pyridine. (n.d.). ChemSynthesis. Retrieved February 19, 2026, from [Link]

-

4-Methylpyridine-2-carbaldehyde. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

-

Tadjarodi, A., & Najjari, S. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Semantic Scholar. Retrieved February 19, 2026, from [Link]

-

El-Gaby, M. S. A., et al. (n.d.). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Academia.edu. Retrieved February 19, 2026, from [Link]

-

2-Pyridinecarboxaldehyde, 99%. (n.d.). Otto Chemie Pvt. Ltd. Retrieved February 19, 2026, from [Link]

-

Chemical Handling and Storage. (n.d.). University of Toronto Scarborough. Retrieved February 19, 2026, from [Link]

Sources

- 1. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. 1121-60-4|2-Pyridinecarboxaldehyde|BLD Pharm [bldpharm.com]

- 6. 4-Pyridine carboxaldehyde - (Pyridines|Pyridine containing functional groups):Koei Chemical Co., Ltd [koeichem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-(4-Methylphenyl)pyridine - (Pyridines|Pyridine containing cyclic group):Koei Chemical Co., Ltd [koeichem.com]

- 9. chinesechemsoc.org [chinesechemsoc.org]

- 10. cubework.com [cubework.com]

- 11. utsc.utoronto.ca [utsc.utoronto.ca]

- 12. leap.epa.ie [leap.epa.ie]

- 13. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling and Application of 4-(4-Methylphenyl)pyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylphenyl)pyridine-2-carbaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its unique structural motifs. As with any novel chemical entity, a thorough understanding of its safe handling, storage, and disposal is paramount for ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the known and extrapolated safety data, handling protocols, and relevant experimental considerations for this compound.

It is critical to note that comprehensive safety and toxicological data for 4-(4-Methylphenyl)pyridine-2-carbaldehyde are not extensively available. Therefore, the information presented herein is largely extrapolated from data on structurally similar compounds, namely Pyridine-2-carbaldehyde and 4-Pyridinecarboxaldehyde. All personnel handling this compound should treat it as potentially hazardous and exercise due caution.

Hazard Identification and Classification

Based on aggregated GHS data for closely related compounds, 4-(4-Methylphenyl)pyridine-2-carbaldehyde should be considered hazardous.[1]

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

-

H314: Causes severe skin burns and eye damage. [2]

-

H319: Causes serious eye irritation. [1]

-

H412: Harmful to aquatic life with long lasting effects. [2]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

| Category | Precautionary Statement Code | Statement |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[4][5] |

| P264 | Wash skin thoroughly after handling.[3][4][6] | |

| P270 | Do not eat, drink or smoke when using this product.[3][4][5] | |

| P271 | Use only outdoors or in a well-ventilated area.[3][4][5] | |

| P272 | Contaminated work clothing should not be allowed out of the workplace.[5] | |

| P273 | Avoid release to the environment.[2][4] | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[3][4][5][6] | |

| Response | P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2] |

| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2][5] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3][5] | |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] | |

| P304 + P340 + P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[2] | |

| P305 + P351 + P338 + P310 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[2] | |

| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention.[2] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2][5] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2][3][5] |

| P405 | Store locked up.[2][3][5][6] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2][3][5] |

Physical and Chemical Properties

While specific data for 4-(4-Methylphenyl)pyridine-2-carbaldehyde is limited, the properties of related compounds suggest it is likely a liquid or low-melting solid at room temperature.

| Property | Value (for related compounds) | Source |

| Molecular Formula | C7H7NO | [1] |

| Molecular Weight | 121.14 g/mol | [1] |

| Boiling Point | 181 °C (Pyridine-2-carbaldehyde) | [2] |

| Density | 1.126 g/cm³ (Pyridine-2-carbaldehyde) | [2] |

| Flash Point | 54 °C (4-Pyridinecarboxaldehyde) | [7] |

| Solubility | Soluble in water and ether (4-Pyridinecarboxaldehyde) | [8] |

Safe Handling and Storage

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][9][10]

-

Eye Wash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9][10]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[9][10]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[9][10]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors.[9]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[4]

-

Keep away from open flames, hot surfaces, and sources of ignition.[2][6][9]

-

Handle in accordance with good industrial hygiene and safety practices.[9]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5][9]

-

Keep away from heat, sparks, and flame.[9]

-

Protect from direct sunlight.[9]

-

For long-term stability, consider storing under an inert atmosphere (e.g., nitrogen or argon).[3][9]

-

Store locked up or in an area accessible only to qualified or authorized personnel.[2]

Reactivity and Stability

-

Chemical Stability: The product is expected to be chemically stable under standard ambient conditions.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and cyanides.[2][3][9][11]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3][9][11]

-

Hazardous Reactions: Violent reactions are possible with oxidizing agents, strong acids, and bases.[2] Forms explosive mixtures with air on intense heating.[2]

First Aid Measures

In case of exposure, seek immediate medical attention and show the safety data sheet to the doctor in attendance.[2][3]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[2][9]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[2][9] If skin irritation or a rash occurs, get medical advice/attention.[2]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2][9]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2][5][9]

Accidental Release and Disposal

Accidental Release Measures

-

Wear appropriate personal protective equipment.[9]

-

Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).[9][11]

-

Collect the absorbed material into a suitable, closed container for disposal.[9][11]

-

Do not let the product enter drains.[2]

Disposal Considerations

-

Dispose of this chemical and its container at an approved waste disposal plant.[2][3][9]

-

Waste material must be disposed of in accordance with national and local regulations.[2]

-

Do not mix with other waste.[2]

-

Handle uncleaned containers as you would the product itself.[2]

Experimental Protocols and Considerations

Synthesis

The synthesis of 2-aryl pyridines can often be achieved through palladium-catalyzed direct arylation of pyridine N-oxides.[12] A general workflow for the synthesis of a compound like 4-(4-Methylphenyl)pyridine-2-carbaldehyde could involve the synthesis of the corresponding 2-aryl pyridine followed by oxidation to the aldehyde.

Caption: Generalized synthetic workflow for 2-aryl pyridine aldehydes.

Analytical Characterization

Standard analytical techniques can be employed for the characterization and purity assessment of 4-(4-Methylphenyl)pyridine-2-carbaldehyde.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., formic or phosphoric acid) would be a suitable starting point for purity analysis.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like pyridine derivatives.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the aldehyde.

Caption: Standard analytical workflow for characterization.

Conclusion